![molecular formula C15H13BrN2OS2 B2572768 (E)-5-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 850903-17-2](/img/structure/B2572768.png)
(E)-5-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization
This compound has been utilized in the synthesis and characterization of various organic compounds. For instance, in a study by Talupur et al. (2021), similar thiophene-2-carboxamides were synthesized and characterized through various methods including IR, 1HNMR, 13C-NMR, and Mass analysis. These compounds were also evaluated for antimicrobial efficacy and subjected to molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of similar compounds have been studied extensively. Patil et al. (2011) examined the absorption and fluorescence spectra of related carboxamides, providing insights into their excited state dipole moments. These properties are essential for understanding the behavior of these compounds under different conditions (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).
Biological Evaluation
In the realm of biology, these compounds are evaluated for their potential medical applications. A study by Palkar et al. (2017) reported on the design, synthesis, and antibacterial activity of similar compounds, highlighting their potential as antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Molecular Synthesis and Stability
The compound's role in molecular synthesis and stability is also noteworthy. Arduengo et al. (1997) studied a stable thiazol-2-ylidene, which is closely related to the structure of the compound . Their research contributed significantly to understanding the stability and behavior of such compounds in various conditions (Arduengo, Goerlich, & Marshall, 1997).
Anticancer Potential
Research by Atta and Abdel‐Latif (2021) on similar thiophene carboxamide derivatives demonstrated promising anticancer activity, suggesting potential therapeutic applications of these compounds in cancer treatment (Atta & Abdel‐Latif, 2021).
作用機序
Target of Action
Benzothiazole derivatives have been reported to show significant anti-inflammatory and analgesic activities . They are believed to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Mode of Action
It can be inferred from the related benzothiazole derivatives that these compounds may interact with their targets by inhibiting the cyclo-oxygenase pathways , which are responsible for the conversion of arachidonic acid to prostaglandins .
Biochemical Pathways
(E)-5-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide likely affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This can result in anti-inflammatory and analgesic effects . The downstream effects of this inhibition could include a reduction in inflammation and pain.
Result of Action
Based on the information about related benzothiazole derivatives, it can be inferred that the compound may result in decreased inflammation and pain due to its potential anti-inflammatory and analgesic activities .
特性
IUPAC Name |
5-bromo-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS2/c1-8-6-9(2)13-11(7-8)21-15(18(13)3)17-14(19)10-4-5-12(16)20-10/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCFSUMFZPYAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(S3)Br)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
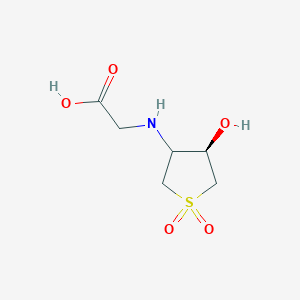
![Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2572687.png)
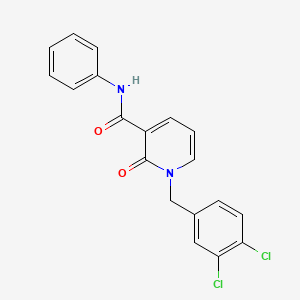
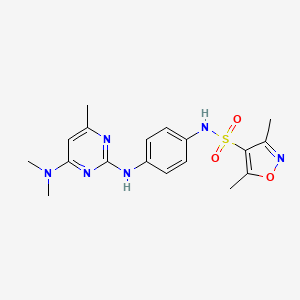
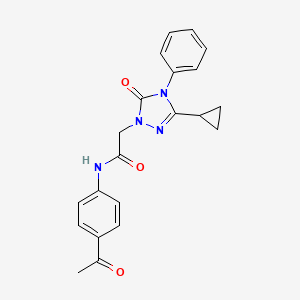
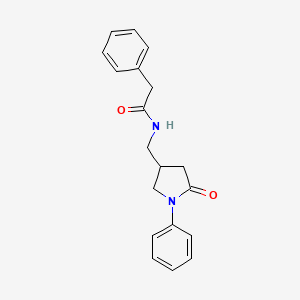
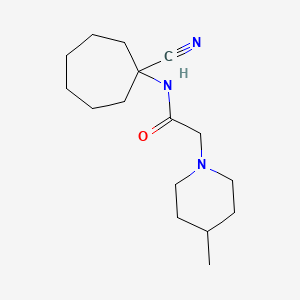
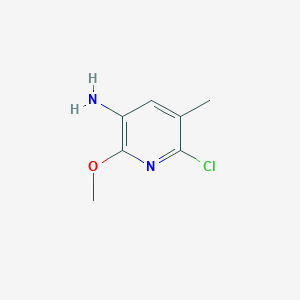
![N-[3-(dimethylamino)propyl]-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2572701.png)
![methyl 5-((5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2572704.png)
![1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2572705.png)
![4-[4-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2572706.png)
![9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2572707.png)
![4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2572708.png)
